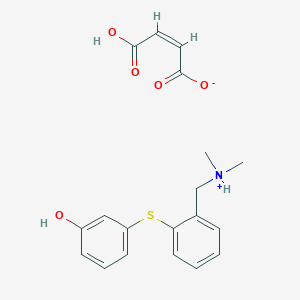

Moxifetin hydrogen maleate

Beschreibung

Moxifetin-Hydrogenmaleat ist ein niedermolekulares Medikament, das als selektiver Serotonin-(5-HT)-Rezeptor-Antagonist wirkt. Es wurde ursprünglich von Spofa und dem Forschungsinstitut für Pharmazie und Biochemie entwickelt. Die Verbindung wurde auf ihre potenzielle Verwendung als Antidepressivum untersucht, insbesondere zur Behandlung von Major Depression .

Eigenschaften

Molekularformel |

C19H21NO5S |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

(Z)-4-hydroxy-4-oxobut-2-enoate;[2-(3-hydroxyphenyl)sulfanylphenyl]methyl-dimethylazanium |

InChI |

InChI=1S/C15H17NOS.C4H4O4/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;5-3(6)1-2-4(7)8/h3-10,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

YLZUWDVZEDYTBB-BTJKTKAUSA-N |

Isomerische SMILES |

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=C\C(=O)[O-])\C(=O)O |

Kanonische SMILES |

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=CC(=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Moxifetin-Hydrogenmaleat umfasst mehrere Schritte:

Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung der Säure (I), die durch Umsetzung von 3-Methoxythiophenol mit 2-Iodbenzoesäure in siedendem wässrigen Kaliumhydroxid in Gegenwart von Kupfer oder durch Umsetzung von Thiosalicylsäure mit 3-Bromanisol in siedendem Dimethylformamid mit Kaliumcarbonat und Kupfer erhalten werden kann.

Bildung des Säurechlorids: Die Säure (I) wird dann durch Behandlung mit Thionylchlorid in siedendem Benzol mit einer kleinen Menge Dimethylformamid in das Säurechlorid (II) umgewandelt.

Reduktion zum Amin: Das Amid (III) wird mit Lithiumaluminiumhydrid in Ether oder Diboran reduziert, das in situ durch Umsetzung von Natriumborhydrid mit Bortrifluoridetherat in Tetrahydrofuran erzeugt wird.

Endgültige Umwandlung: Die Moxifetin-Base wird durch Reaktion mit Säuren zu kristallinen Salzen wie Hydrobromid und Hydrogenmaleat umgewandelt.

Analyse Chemischer Reaktionen

Metabolic Reactions

In vivo studies reveal extensive metabolism across species, with 11 metabolites identified in rats and 5 in dogs .

Table 2: Metabolic Pathways

Notable Findings :

-

Renal excretion : 40–60% of administered dose eliminated unchanged in urine .

-

Brain penetration : Autoradiography shows high concentrations in cerebral cortex and hippocampus (ED₅₀: 4 mg/kg) .

Stability and Reactivity

The compound’s stability under physiological and laboratory conditions has been characterized:

Table 3: Stability Profile

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Acidic hydrolysis (pH 1–3) | Degradation to maleic acid and free base | Instability in gastric fluid | |

| Basic hydrolysis (pH 10–12) | Ester cleavage, forming moxifetin and maleate | Limited shelf life in alkaline media | |

| Oxidative stress (H₂O₂) | Formation of sulfoxide derivatives | Susceptibility to oxidation | |

| Thermal stability (25°C) | Stable for >24 months in anhydrous ethanol | Suitable for long-term storage |

Reaction Mechanisms :

-

Oxidation : Thioether moiety reacts with peroxides, forming sulfoxides (confirmed via LC-MS).

-

Hydrolysis : Ester linkage in maleate salt cleaved under extreme pH, releasing free base.

Functional Group Reactivity

The compound’s structure enables specific interactions:

-

Thiophenol moiety : Participates in radical scavenging and metal chelation.

-

Maleate ester : Undergoes transesterification with alcohols (e.g., methanol) under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Moxifetin-Hydrogenmaleat entfaltet seine Wirkung, indem es als selektiver Serotonin-(5-HT)-Rezeptor-Antagonist wirkt. Es bindet an Serotoninrezeptoren im Gehirn und hemmt die Wiederaufnahme von Serotonin, wodurch seine Verfügbarkeit im synaptischen Spalt erhöht wird. Dieser Mechanismus trägt dazu bei, die Stimmung zu regulieren und die Symptome einer Depression zu lindern. Die molekularen Ziele der Verbindung umfassen Serotoninrezeptoren, und ihre Signalwege beinhalten die Modulation des Neurotransmitterspiegels im Gehirn.

Wirkmechanismus

Moxifetin hydrogen maleate exerts its effects by acting as a selective serotonin (5-HT) receptor antagonist. It binds to serotonin receptors in the brain, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This mechanism helps regulate mood and alleviate symptoms of depression. The compound’s molecular targets include serotonin receptors, and its pathways involve the modulation of neurotransmitter levels in the brain .

Vergleich Mit ähnlichen Verbindungen

Moxifetin-Hydrogenmaleat kann mit anderen Serotoninrezeptor-Antagonisten und selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) verglichen werden. Ähnliche Verbindungen sind:

Fluoxetin: Ein SSRI, das häufig zur Behandlung von Depressionen und Angststörungen eingesetzt wird.

Sertralin: Ein weiteres SSRI mit ähnlichen Anwendungen bei der Behandlung von Depressionen und Angststörungen.

Paroxetin: Ein SSRI, das für seine Wirksamkeit bei der Behandlung von Major Depression und anderen affektiven Störungen bekannt ist.

Moxifetin-Hydrogenmaleat ist einzigartig in seiner spezifischen Bindung an Serotoninrezeptoren und seinem Potenzial als selektiver Serotonin-Wiederaufnahmehemmer . Seine Synthese und seine chemischen Eigenschaften unterscheiden es ebenfalls von anderen ähnlichen Verbindungen .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Moxifetin hydrogen maleate, and how can regioselectivity challenges in its aromatic scaffold be addressed?

- Methodological Answer : Moxifetin’s synthesis involves regioselective dimetalation of anisole derivatives. To achieve ortho-meta’ selectivity, use template base approaches (e.g., BuLi/Mg(TMP)₂) under reflux conditions. Reaction optimization should include X-ray crystallography of intermediates to confirm metalation sites and isotopic labeling (e.g., D₂O quenching) to validate reaction pathways . For reproducibility, document solvent purity, inert gas purging, and temperature control rigorously, as outlined in laboratory procedural guidelines for similar hydrogen maleate salts .

Q. How should researchers characterize the hydrogen-bonding network and crystal structure of Moxifetin hydrogen maleate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For non-centrosymmetric structures (common in hydrogen maleates), refine data in non-centrosymmetric space groups (e.g., Pbc2₁) and validate using Hirshfeld surface analysis. Compare bond lengths (e.g., O–H⋯O distances) with alkali metal maleates (e.g., Rb/Cs salts) to identify deviations in intramolecular hydrogen bonds . Include supplementary crystallographic data (CIF files) and deposition codes (e.g., CCDC entries) to enable peer validation .

Q. What pharmacological mechanisms underpin Moxifetin’s antidepressant activity, and how can in vitro binding assays be designed to study these?

- Methodological Answer : Moxifetin likely targets monoamine transporters (e.g., SERT/NET). Use radioligand displacement assays with tritiated substrates (e.g., [³H]paroxetine) and competitive binding protocols. Include positive controls (e.g., imipramine) and validate receptor specificity via molecular docking simulations. For chiral purity, employ vancomycin-based chiral stationary phases (CSPs) with TEAA/THF mobile phases (95:5 v/v, pH 3.0) to resolve enantiomers, as demonstrated for structurally related maleates .

Advanced Research Questions

Q. How can nuclear quantum effects (NQEs) on Moxifetin’s maleate anion conformation be computationally modeled?

- Methodological Answer : Apply range-separated density functional theory (RS-DFT) coupled with path integral molecular dynamics (PIMD). Calibrate simulations using experimental vibrational spectra (e.g., IR/Raman) of the hydrogen maleate ring deformation modes. Compare results with ab initio studies on hydrogen maleate anions, which predict stable out-of-plane distortions at <100 K . Use software suites like CP2K or Q-Chem for trajectory analysis, ensuring convergence via kinetic energy estimators.

Q. What strategies resolve contradictions between observed and theoretical maleate symmetry in crystallographic studies?

- Methodological Answer : Discrepancies in centrosymmetry (e.g., Pbcm vs. Pbc2₁) arise from subtle hydrogen atom displacements. Redetermine structures at low temperatures (e.g., 120 K) to reduce thermal motion artifacts. Pair SCXRD with neutron diffraction or quantum crystallography to resolve H-atom positions. For example, potassium hydrogen maleate was misassigned as centrosymmetric until high-resolution data revealed non-centrosymmetric packing . Document all symmetry checks (e.g., PLATON’s ADDSYM) in supporting information .

Q. How can chiral separation techniques for Moxifetin be optimized to minimize enantiomeric contamination in pharmacokinetic studies?

- Methodological Answer : Optimize chiral HPLC using vancomycin CSPs with TEAA buffer (pH 3.0) and THF modifiers. Validate separation efficiency (α > 1.5) via spike recovery tests of enantiomeric standards. For mechanistic insights, perform molecular docking to calculate binding energies (ΔG) between Moxifetin enantiomers and the CSP. Cross-reference with chlorphenamine maleate studies, where hydrogen bonding dominates retention . Include robustness testing (e.g., column lot variability, buffer aging) in method validation protocols.

Data Reporting & Reproducibility Guidelines

- Experimental Replication : For synthesis and characterization, adhere to Beilstein Journal guidelines: report ≤5 key compounds in the main text, with extended datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary files .

- Error Analysis : Quantify sampling errors (e.g., sFE) using incremental subsampling and error propagation models, as per particulate laboratory sample guidelines .

- Computational Transparency : Deposit simulation inputs/outputs in repositories (e.g., Zenodo) and cite raw data URLs in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.